molecular formula C20H24N2O5S B5149037 N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide

N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide

Cat. No. B5149037
M. Wt: 404.5 g/mol
InChI Key: FAWXGTBXZFBOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide, also known as BMS-986001, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their antibacterial, antifungal, and diuretic properties. However, BMS-986001 has been found to exhibit a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide involves the inhibition of CAIX, which is a key enzyme involved in the regulation of pH balance in cells. CAIX is overexpressed in many types of cancer cells, where it helps to maintain an acidic microenvironment that promotes tumor growth and metastasis. N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide binds to the active site of CAIX and prevents its activity, leading to a decrease in pH and a reduction in tumor growth.
Biochemical and Physiological Effects:
N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide has been found to have several biochemical and physiological effects in various disease conditions. In addition to its anticancer properties, it has also been shown to have anti-inflammatory and analgesic effects. Studies have also suggested that N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide in laboratory experiments is its specificity for CAIX. This allows researchers to target this enzyme specifically without affecting other cellular processes. However, one of the limitations of using N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide is its potential toxicity, which can limit its use in vivo.

Future Directions

There are several potential future directions for the research and development of N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide. One area of focus is the development of more potent and selective inhibitors of CAIX that can be used in the treatment of cancer. Another area of interest is the investigation of the potential applications of N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide in the treatment of neurological disorders. Additionally, there is a need for further research into the safety and toxicity of N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide to determine its potential for clinical use.
Conclusion:
In conclusion, N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide is a promising compound with potential therapeutic applications in various disease conditions. Its unique mechanism of action and specificity for CAIX make it a valuable tool for researchers studying cancer and other diseases. Further research is needed to fully understand the potential of this compound and to develop more effective treatments for a range of diseases.

Synthesis Methods

The synthesis of N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the preparation of 3-methyl-4-nitrobenzenesulfonamide, which is then reacted with benzyl bromide in the presence of a base to yield N-benzyl-3-methyl-4-nitrobenzenesulfonamide. This intermediate compound is then reduced using palladium on carbon to obtain N-benzyl-3-methyl-4-aminobenzenesulfonamide. The final step involves the reaction of this compound with 2-(4-morpholinyl)-2-oxoethyl chloride in the presence of a base to yield N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide.

Scientific Research Applications

N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide has been studied extensively for its potential therapeutic applications in various disease conditions. One of the main areas of research has been its use in the treatment of cancer. Studies have shown that N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide can inhibit the proliferation of cancer cells by targeting a specific enzyme called carbonic anhydrase IX (CAIX). This enzyme is overexpressed in many types of cancer and is known to play a critical role in tumor growth and metastasis.

properties

IUPAC Name

N-benzyl-3-methyl-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-16-13-18(28(24,25)21-14-17-5-3-2-4-6-17)7-8-19(16)27-15-20(23)22-9-11-26-12-10-22/h2-8,13,21H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWXGTBXZFBOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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